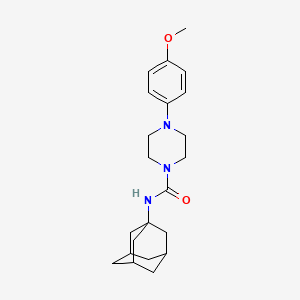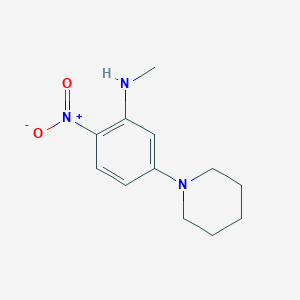![molecular formula C22H25ClN2O3S B4060502 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4060502.png)
5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
This compound is a part of the broader class of chemicals known for their intricate structures and potential applications in various fields of chemistry and biology. Its structure includes a pyrrol-2-one base, substituted with a chlorophenyl group, a diethylamino propyl group, and a thienylcarbonyl group, indicating a potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds involves multistep processes, starting from basic chemical reactions to complex assembly of the molecule. For example, a similar molecule with a pyrrolizine base was prepared through a multistep synthesis, showcasing the complexity and the meticulous approach required in synthesizing such compounds (Anderson et al., 1983).
Molecular Structure Analysis
Single-crystal X-ray structural analysis is a common technique used to elucidate the molecular geometry of similar compounds. This method provides insights into the arrangement of various substituents around the core structure, highlighting the planarity or non-planarity of the rings and the overall three-dimensional configuration of the molecule (Ramazani et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often includes interactions with nucleophiles and electrophiles, facilitated by the presence of reactive groups like carbonyls and halogens. The molecule's ability to undergo various chemical reactions, such as substitution and addition, is crucial for its potential applications in medicinal chemistry and materials science. For instance, reactions involving carbamate and ester groups in similar structures have been explored for their antineoplastic activities (Anderson et al., 1983).
Physical Properties Analysis
The physical properties, such as solubility and melting point, are significantly influenced by the molecular structure. For example, ester derivatives of related molecules have shown varying degrees of water solubility, which is a critical factor in their application in biological systems (Anderson et al., 1983).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research has highlighted the synthesis of compounds with structural similarities to 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, emphasizing the enantioselective intramolecular addition reactions and heteroannulation techniques for creating pyrrole and thiophene derivatives. For instance, Luo Yang, De‐Xian Wang, Zhi-tang Huang, and Mei-Xiang Wang (2009) demonstrated the Cr(III)(salen)Cl-catalyzed enantioselective intramolecular addition of tertiary enamides to ketones, leading to highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, showcasing synthetic approaches relevant to constructing complex pyrrol-2-one structures (Yang et al., 2009). Similarly, Anand Acharya, Vibha Gautam, and H. Ila (2017) developed high-yield routes for novel thieno-fused five- and six-membered heterocycles, indicating the synthetic versatility of thiophene derivatives and their potential integration into complex molecules (Acharya et al., 2017).
Potential Medicinal Applications
The structural features of pyrrol-2-one and thiophene, found within the compound of interest, have been explored for their pharmacological potentials, such as in the synthesis of Schiff bases with significant anticancer activities. Noor Uddin, Faisal Rashid, Saqib Ali, et al. (2019) synthesized and characterized Schiff bases, revealing their potent anticancer activities through various mechanisms including DNA interaction and pro-apoptotic effects (Uddin et al., 2019). This suggests that derivatives of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one might offer valuable biological activities worth exploring.
Materials Science Applications
Compounds featuring thiophene and pyrrole units have been investigated for their applications in materials science, particularly in organic electronics. For instance, M. Zeng, Xiaojing Wang, Ruijie Ma, et al. (2020) explored the use of dopamine semiquinone radical-doped PEDOT:PSS for enhancing the conductivity and work function in organic solar cells, showcasing the potential of incorporating such structural motifs into materials for improved electronic properties (Zeng et al., 2020).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c1-3-24(4-2)11-7-12-25-19(15-8-5-9-16(23)14-15)18(21(27)22(25)28)20(26)17-10-6-13-29-17/h5-6,8-10,13-14,19,27H,3-4,7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABSGAHJPSGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-adamantyl[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amine](/img/structure/B4060435.png)
![2-bromo-N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4060440.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4060449.png)

![3,4-dichloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4060466.png)


![3-amino-4-(4-methylphenyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4060480.png)

![2-(3,4-dimethoxyphenyl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B4060494.png)
![4-{4-[(4-tert-butylphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B4060495.png)

![{1-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B4060521.png)
![4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4060524.png)